molecular formula C18H22BrN3O2S B12718426 Thiourea, N-(5-bromo-2-pyridinyl)-N'-(2-(2,5-diethoxyphenyl)ethyl)- CAS No. 181305-38-4

Thiourea, N-(5-bromo-2-pyridinyl)-N'-(2-(2,5-diethoxyphenyl)ethyl)-

Cat. No.: B12718426
CAS No.: 181305-38-4
M. Wt: 424.4 g/mol
InChI Key: XPASKBKRVYRRKP-UHFFFAOYSA-N
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Description

Thiourea, N-(5-bromo-2-pyridinyl)-N’-(2-(2,5-diethoxyphenyl)ethyl)- is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, is characterized by the presence of a brominated pyridine ring and a diethoxyphenyl ethyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-(5-bromo-2-pyridinyl)-N’-(2-(2,5-diethoxyphenyl)ethyl)- typically involves the reaction of 5-bromo-2-pyridinylamine with 2-(2,5-diethoxyphenyl)ethyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the formation of the thiourea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-(5-bromo-2-pyridinyl)-N’-(2-(2,5-diethoxyphenyl)ethyl)- can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The brominated pyridine ring can be reduced to form the corresponding pyridine derivative.

    Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under basic conditions.

Major Products Formed

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Thiourea, N-(5-bromo-2-pyridinyl)-N’-(2-(2,5-diethoxyphenyl)ethyl)- is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring and the thiourea group may play a crucial role in binding to these targets, thereby modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiourea, N-(2-pyridinyl)-N’-(2-phenylethyl)-: Lacks the bromine and diethoxy groups, which may result in different chemical and biological properties.

    Thiourea, N-(5-chloro-2-pyridinyl)-N’-(2-(2,5-dimethoxyphenyl)ethyl)-: Contains a chlorine atom instead of bromine and methoxy groups instead of ethoxy groups, which may affect its reactivity and applications.

Uniqueness

Thiourea, N-(5-bromo-2-pyridinyl)-N’-(2-(2,5-diethoxyphenyl)ethyl)- is unique due to the presence of the brominated pyridine ring and the diethoxyphenyl ethyl group. These structural features may impart distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

181305-38-4

Molecular Formula

C18H22BrN3O2S

Molecular Weight

424.4 g/mol

IUPAC Name

1-(5-bromopyridin-2-yl)-3-[2-(2,5-diethoxyphenyl)ethyl]thiourea

InChI

InChI=1S/C18H22BrN3O2S/c1-3-23-15-6-7-16(24-4-2)13(11-15)9-10-20-18(25)22-17-8-5-14(19)12-21-17/h5-8,11-12H,3-4,9-10H2,1-2H3,(H2,20,21,22,25)

InChI Key

XPASKBKRVYRRKP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)CCNC(=S)NC2=NC=C(C=C2)Br

Origin of Product

United States

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